molecular formula C15H16F3N3O B6004489 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide

Cat. No.: B6004489
M. Wt: 311.30 g/mol
InChI Key: JHHYSAIZXHAWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide, also known as DMTF, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention in recent years due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is not fully understood, but it is believed to interact with certain receptors in the brain and modulate neurotransmitter release. This may lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body, including blood pressure, heart rate, and body temperature. It has also been found to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide in lab experiments is its unique chemical structure, which allows for the development of new drugs and treatments. However, its limited solubility and potential toxicity in high doses may pose challenges for researchers.

Future Directions

There are several future directions for research on N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide, including investigating its potential as a therapeutic agent for various neurological disorders, exploring its interactions with different receptors in the brain, and optimizing its chemical structure for better pharmacological properties.
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. Its unique chemical structure and pharmacological properties make it a promising candidate for developing new drugs and treatments for various diseases. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for better pharmacological properties.

Synthesis Methods

The synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide involves several steps, including the reaction between 2-methylbenzylamine and 3,5-dimethylpyrazole-4-carboxylic acid, followed by the reaction between the resulting intermediate and trifluoroacetic anhydride. The purity of the synthesized compound can be determined by various analytical techniques, such as HPLC and NMR spectroscopy.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. Its unique chemical structure and pharmacological properties make it a promising candidate for developing new drugs and treatments for various diseases.

Properties

IUPAC Name

N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-9-6-4-5-7-12(9)8-21-11(3)13(10(2)20-21)19-14(22)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHYSAIZXHAWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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